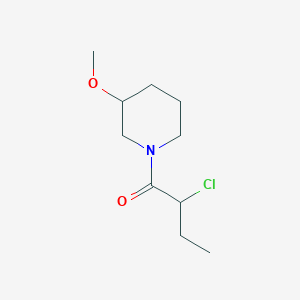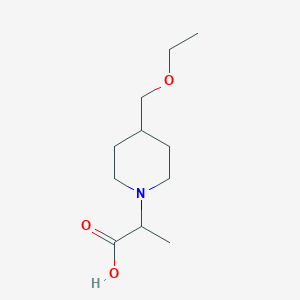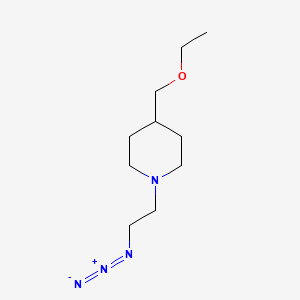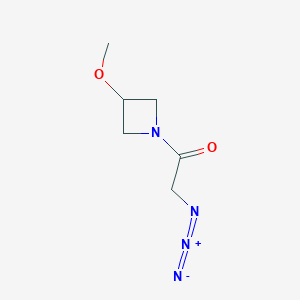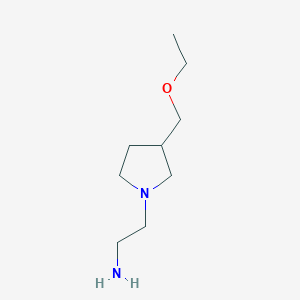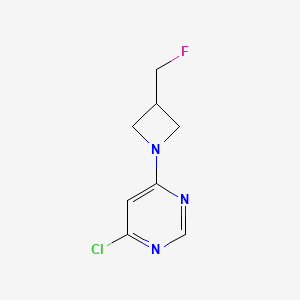
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
説明
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, also known as 4C6FPA, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. Its synthesis has been reported in a number of publications, and its biochemical and physiological effects have been studied in detail.
科学的研究の応用
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues have been synthesized to explore their potential in antimicrobial and antitubercular applications. These compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showing promise in designing antibacterial and antituberculosis compounds. The research demonstrates the significance of the pyrimidine structure in the development of new antimicrobial agents, underscoring the importance of structural modification in enhancing activity against various pathogens (Chandrashekaraiah et al., 2014), (Desai & Dodiya, 2014).
Antifungal Agents
Research into pyrimidine derivatives has also shown significant antifungal properties. New pyridine derivatives have been synthesized, with some showing potent antifungal activity, comparable to reference drugs like Fluconazole and Gieseofulvin. This highlights the pyrimidine structure's potential in developing novel antifungal agents, offering a pathway for creating more effective treatments against fungal infections (Rajput, Sharma, & Yashovardhan, 2011).
Radioligand Synthesis for PET Imaging
The synthesis of novel radioligands incorporating the pyrimidine structure for positron emission tomography (PET) imaging has been explored. These compounds, designed to study extrathalamic nicotinic acetylcholine receptors, show the versatility of pyrimidine in creating diagnostic tools for neurological research. The successful synthesis and high radiochemical purity of these compounds demonstrate the potential of pyrimidine derivatives in advancing neuroimaging techniques (Zhang & Horti, 2004).
Anticancer Research
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, has been synthesized from 6-chloropyrimidine-4-amine. The optimized synthetic method and confirmation of intermediate structures underscore the pyrimidine ring's role in developing antitumor agents. This research illustrates the importance of pyrimidine derivatives in medicinal chemistry, especially in creating small molecular inhibitors for cancer treatment (Gan et al., 2021).
Depression and Cognitive Function
The synthesis and pharmacological evaluation of pyridine-4-carbohydrazides and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. These findings suggest that modifications to the pyrimidine structure can lead to compounds with significant central nervous system (CNS) activity, offering new avenues for treating depression and enhancing cognitive functions (Thomas et al., 2016).
特性
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-1-8(12-5-11-7)13-3-6(2-10)4-13/h1,5-6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVMWRPNZHPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



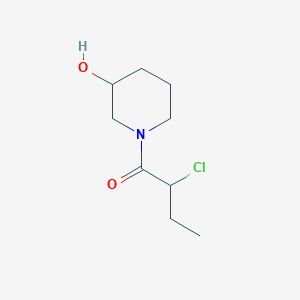
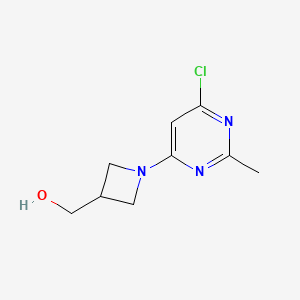

![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)
